Udp-beta-L-rhamnose

Descripción general

Descripción

El difosfato de uridina y ramnosa es un nucleótido de azúcar que juega un papel crucial en la biosíntesis de varios glicoconjugados en las plantas. Sirve como donante de ramnosa, un azúcar desoxigenado, en reacciones de glicosilación. Estas reacciones son esenciales para la formación de carbohidratos complejos, que son vitales para la integridad de la pared celular vegetal y otros procesos biológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de difosfato de uridina y ramnosa típicamente implica múltiples pasos. Un método común comienza con la acetilación de la L-ramnopiranosa para formar 2,3,4-tri-O-acetil-L-ramnopiranosa. Este intermedio se convierte entonces en dialil(2,3,4-tri-O-acetil-β-L-ramnopiranosil)fosfato, seguido de fosforilación para producir 1-O-fosforil-2,3,4-tri-O-acetil-β-L-ramnopiranósido. Finalmente, la desacetilación y el acoplamiento con difosfato de uridina producen difosfato de uridina y ramnosa .

Métodos de producción industrial: La producción industrial de difosfato de uridina y ramnosa a menudo implica la síntesis enzimática. Las enzimas como la sintetasa de difosfato de uridina y ramnosa catalizan la conversión de difosfato de uridina y glucosa a difosfato de uridina y ramnosa. Este método se prefiere por su eficiencia y especificidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El difosfato de uridina y ramnosa principalmente experimenta reacciones de glicosilación, donde dona una porción de ramnosa a varias moléculas aceptoras. Estas reacciones son catalizadas por glicosiltransferasas y son cruciales para la biosíntesis de carbohidratos complejos .

Reactivos y condiciones comunes: Las reacciones de glicosilación que implican difosfato de uridina y ramnosa típicamente requieren la presencia de glicosiltransferasas específicas y moléculas aceptoras como flavonoides, ácidos fenólicos y terpenos. Las reacciones se llevan a cabo a menudo en soluciones tampón acuosas a pH y temperatura fisiológicos .

Productos principales: Los productos principales de estas reacciones son compuestos ramnosilados, que incluyen varios glucósidos y polisacáridos. Estos productos juegan un papel significativo en la estructura de las plantas y los mecanismos de defensa .

Aplicaciones Científicas De Investigación

El difosfato de uridina y ramnosa tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El difosfato de uridina y ramnosa ejerce sus efectos a través de reacciones de glicosilación. El compuesto actúa como donante de ramnosa, que se transfiere a moléculas aceptoras por glicosiltransferasas. Este proceso es esencial para la biosíntesis de glicoconjugados, que desempeñan funciones críticas en la integridad de la pared celular, la señalización y los mecanismos de defensa en las plantas .

Comparación Con Compuestos Similares

El difosfato de uridina y ramnosa es único entre los nucleótidos de azúcar debido a su papel específico en la donación de ramnosa. Compuestos similares incluyen:

Deoxitimidindifosfato-L-ramnosa (dTDP-Rha): Encontrado en bacterias y hongos, cumple una función similar en reacciones de glicosilación.

Difosfato de guanosina y ramnosa (GDP-Rha): También encontrado en bacterias y hongos, es otro donante de ramnosa utilizado en la glicosilación.

Difosfato de uridina y glucosa (UDP-Glc): Un precursor del difosfato de uridina y ramnosa, dona glucosa en reacciones de glicosilación.

El difosfato de uridina y ramnosa es único en su especificidad para la donación de ramnosa en reacciones de glicosilación vegetal, convirtiéndolo en un componente crítico en la bioquímica vegetal .

Actividad Biológica

UDP-β-L-rhamnose (UDP-Rha) is a nucleotide sugar that plays a significant role in various biological processes, particularly in the biosynthesis of polysaccharides and glycoproteins. This article delves into the biological activity of UDP-Rha, highlighting its biosynthesis pathways, structural characteristics, and potential applications in medicine and biotechnology.

Biosynthesis Pathways

UDP-Rha is synthesized primarily through two main pathways: the Rml pathway and the NRS/ER pathway.

- Rml Pathway :

- NRS/ER Pathway :

Structural Characteristics

The three-dimensional structure of UDP-Rha synthases has been elucidated through high-resolution crystallography. These synthases exhibit distinct structural features that facilitate their catalytic activities:

- The uracil ring of UDP-Rha forms specific interactions with amino acids within the enzyme's active site, which are crucial for substrate binding and catalysis .

- Structural studies have shown that water molecules play a significant role in stabilizing the interactions between UDP-Rha and the enzyme .

Biological Functions

UDP-Rha is integral to several biological functions:

- Cell Wall Biosynthesis : UDP-Rha is a precursor for the synthesis of rhamnan polysaccharides found in plant cell walls, contributing to structural integrity and defense mechanisms against pathogens .

- Pathogen Interaction : In fungi, rhamnose-containing glycans are involved in host-pathogen interactions. The presence of UDP-Rha facilitates the modification of glycoproteins that can enhance pathogenicity .

Case Studies and Research Findings

- Antibacterial Applications :

- Tumor Immunotherapy :

- Enzyme Characterization :

Data Table: Summary of Key Properties of UDP-β-L-Rhamnose

| Property | Description |

|---|---|

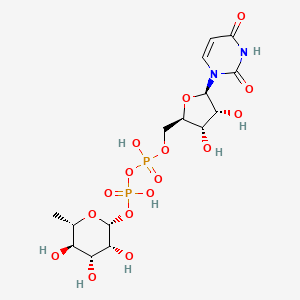

| Chemical Structure | Nucleotide sugar; uridine diphosphate linked to L-rhamnose |

| Biosynthesis Pathways | Rml pathway (bacteria) and NRS/ER pathway (plants/fungi) |

| Biological Functions | Cell wall biosynthesis, pathogen interaction |

| Potential Applications | Antibacterial agents, tumor immunotherapy |

Propiedades

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6+,8-,9+,10+,11+,12+,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDCJEIZVLVWNC-SLBWPEPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317843 | |

| Record name | UDP-rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | UDP-L-rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1955-26-6 | |

| Record name | UDP-rhamnose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | UDP-rhamnose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UDP-rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UDP-L-rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.